2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide
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Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide is a complex organic compound characterized by its biphenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide typically involves multiple steps:
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Formation of the Biphenyl Intermediate: : The initial step often involves the coupling of bromobenzene with phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. This reaction is performed under inert conditions with a base such as potassium carbonate in a solvent like toluene or ethanol.
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Introduction of the Fluorophenyl Group: : The next step involves the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the biphenyl intermediate with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride.
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Formation of the Acetamide Group: : The final step involves the formation of the acetamide group. This can be done by reacting the intermediate with acetic anhydride and a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The biphenyl and fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl and fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its biphenyl and fluorophenyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug discovery research.
Medicine
In medicinal chemistry, 2-([1,1’-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide could be explored for its pharmacological properties. Its structural features suggest it might have activity as a central nervous system agent or as an anti-inflammatory compound.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The dimethylamino group could facilitate binding to biological targets, while the biphenyl and fluorophenyl groups might enhance its stability and specificity.
Comparison with Similar Compounds
Similar Compounds
2-([1,1’-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-([1,1’-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)acetamide: Similar structure but with a methyl group instead of fluorine.
2-([1,1’-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-nitrophenyl)ethyl)acetamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-([1,1’-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of 2-([1,1’-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O/c1-27(2)23(21-12-14-22(25)15-13-21)17-26-24(28)16-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-15,23H,16-17H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWOHQGIFKAKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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